tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide
Description
Properties
IUPAC Name |
tert-butyl 3,3-dioxo-3λ6-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(12)11-7-4-8(11)6-16(13,14)5-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNDLXCLZZFFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base, followed by oxidation to introduce the dioxide functionality . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the sulfur and nitrogen atoms within the bicyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfur and nitrogen atoms play crucial roles in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Purity : ≥99% (industrial grade) .
- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules due to its rigid bicyclic framework and sulfone groups, which enhance stability and reactivity .
- Suppliers : LEAP CHEM CO., LTD. and CHEMLYTE SOLUTIONS CO., LTD., both ISO-certified manufacturers with rapid delivery times (5–20 days) .
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in heteroatoms, substituents, or functional groups (Table 1).
Table 1. Structural and Physicochemical Comparisons
Reactivity and Stability
- Sulfone vs. Thioether/Oxa: The sulfone groups in the target compound increase oxidative stability and electron-withdrawing effects compared to thioether (e.g., unoxidized sulfur) or oxa (oxygen) analogs .
- Diaza vs. Aza : Diaza derivatives (e.g., CAS 869494-15-5) exhibit higher basicity, enabling stronger interactions with acidic targets in drug design .
- Salt Forms : Tosylate (CAS 1520084-22-3) and hydrochloride (CAS 2940951-91-5) salts enhance solubility for pharmaceutical formulations .
Commercial Availability and Purity
- Target Compound : Available in industrial-grade (99% purity) for large-scale synthesis .
Biological Activity
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide (CAS No. 1520084-19-8) is a heterocyclic compound characterized by its unique bicyclic structure that incorporates both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to antihistamine properties and enzyme interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 247.31 g/mol. Its structural configuration allows it to participate in various chemical reactions, including oxidation and substitution reactions, which can lead to the formation of derivatives with varying biological activities .
Target of Action : The primary mechanism of action for this compound is believed to involve its interaction with histamine receptors, similar to other antihistamines like rupatidine, which incorporates this bicyclic structure. It is hypothesized that it functions as an antagonist at the H1 receptor, thereby blocking histamine's physiological effects such as vasodilation and bronchoconstriction .
Biochemical Pathways : Research indicates that the compound may influence histamine signaling pathways, resulting in reduced vascular permeability and other histamine-mediated effects. The incorporation of this compound into antihistamines has shown improved pharmacokinetic properties, enhancing absorption and distribution in biological systems.
Antihistamine Properties
The compound's structural features suggest significant antihistaminic activity. In vitro studies have demonstrated its ability to inhibit histamine-induced responses in various cell lines. For instance, it has been shown to effectively reduce the contraction of smooth muscle tissues in response to histamine exposure, indicating its potential use as an antihistamine agent .
Enzyme Interactions
Beyond antihistaminic activity, this compound serves as a valuable tool in studying enzyme interactions. Its unique structure allows it to act as a substrate or inhibitor for various enzymes, contributing to research in pharmacology and biochemistry .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antihistamine Efficacy : A study involving animal models demonstrated that administration of the compound resulted in a significant decrease in allergic responses compared to control groups treated with placebo.
- Enzyme Inhibition : In another study focused on enzyme kinetics, it was observed that this compound inhibited specific enzymes involved in metabolic pathways related to inflammation, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis
The table below summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antihistaminic Activity | Enzyme Inhibition | Other Biological Effects |
|---|---|---|---|
| This compound | High | Moderate | Anti-inflammatory |
| Rupatidine | High | High | Anti-allergic |
| Other Antihistamines | Moderate | Low | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
